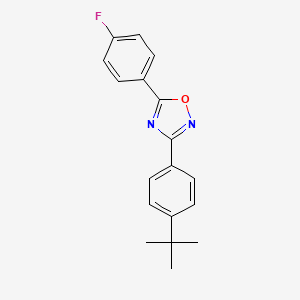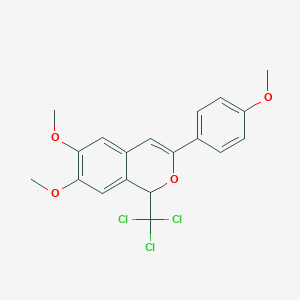![molecular formula C17H21N3O2S B5168636 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5168636.png)
4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide, also known as PBEH, is a chemical compound that has been widely used in scientific research. It is a hydrazide derivative that has shown promising results in various fields of study, including pharmacology, biochemistry, and molecular biology.
Mécanisme D'action
The mechanism of action of 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is not fully understood. However, it has been suggested that 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been shown to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has also been shown to reduce blood glucose levels in diabetic rats. In addition, 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide in lab experiments is its low toxicity. 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been shown to have low toxicity in animal models, which makes it a promising candidate for further research. However, one of the limitations of using 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is its poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. One area of interest is the development of 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide-based metal complexes for use as anti-tumor agents. Another area of interest is the use of 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to fully understand the mechanism of action of 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide is a multi-step process that involves the reaction of 4-butylbenzenesulfonyl chloride with hydrazine hydrate to form 4-butylbenzenesulfonohydrazide. This compound is then reacted with 4-pyridinecarbaldehyde to form 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been extensively used in scientific research due to its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-diabetic properties. In addition, 4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a ligand for the synthesis of metal complexes.
Propriétés
IUPAC Name |
4-butyl-N-[(Z)-1-pyridin-4-ylethylideneamino]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-4-5-15-6-8-17(9-7-15)23(21,22)20-19-14(2)16-10-12-18-13-11-16/h6-13,20H,3-5H2,1-2H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QETFHSQIQVLPNO-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)NN=C(C)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=CC=C(C=C1)S(=O)(=O)N/N=C(/C)\C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-{3-methyl-4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}-3-isothiazolidinone 1,1-dioxide](/img/structure/B5168553.png)
![N-{2-[(isopropylamino)carbonyl]phenyl}-3,4,5-trimethoxybenzamide](/img/structure/B5168558.png)
![2-chloro-N-[2-chloro-5-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrobenzamide](/img/structure/B5168579.png)

![4-benzoyl-2,6-bis(3,4-dimethylphenyl)pyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5168587.png)
![2-[(benzylamino)methyl]-2-adamantanol hydrochloride](/img/structure/B5168589.png)
![1-cyclohexyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168597.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5168606.png)
![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)cyclohexyl(2-propyn-1-yl)amine](/img/structure/B5168608.png)
![2-[(3-fluorophenoxy)methyl]-N-methyl-N-[2-(2-pyridinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5168610.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)
![2-[5-(2-ethoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5168625.png)
